molecular formula C19H20O3 B1246919 Diospongin A

Diospongin A

Cat. No. B1246919
M. Wt: 296.4 g/mol
InChI Key: HQTSVUPKAYCDEB-SCTDSRPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diospongin A is a natural product found in Dioscorea spongiosa with data available.

Scientific Research Applications

Anti-Osteoporotic Activity

Diospongin A has been identified during bioassay-guided fractionation of the water extract of the rhizomes of Dioscorea spongiosa. Although Diospongin A itself was not highlighted for its bioactivity in the study, related compounds, diospongins B and C, exhibited potent inhibitory activities on bone resorption induced by parathyroid hormone in a bone organ culture system. This suggests a potential area of research for Diospongin A in the context of anti-osteoporotic activity or bone health (Jun Yin et al., 2004).

Synthetic Methodologies

Several studies have focused on the synthesis of Diospongin A, highlighting its significance in chemical research. For example, a concise and efficient total synthesis of Diospongin A has been described utilizing Prins cyclization and enzymatic kinetic resolution as key steps, marking the first report on its synthesis via lipase-mediated transesterification (J. Yadav et al., 2007). Moreover, total syntheses of ent-Diospongin A and its epimer, Diospongin B, have been accomplished, employing Julia–Kocienski olefination among other methods, demonstrating the compound's role in advancing synthetic organic chemistry (Suresh Babu Meruva et al., 2014).

Neuroprotective and Anti-Inflammatory Activities

Research into Dioscorea species, from which Diospongin A is derived, has revealed compounds with significant anti-neuroinflammatory and neuroprotective activities. For instance, phenolic derivatives isolated from Dioscorea nipponica, a related species, showed potent effects on nerve growth factor (NGF) secretion and nitric oxide (NO) production, suggesting potential neuroprotective benefits. While these studies did not directly involve Diospongin A, they underscore the therapeutic potential of compounds within the same botanical family, indicating avenues for further investigation of Diospongin A's bioactivities (K. Woo et al., 2014).

properties

Product Name

Diospongin A

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(2R,4S,6S)-4-hydroxy-6-phenyloxan-2-yl]-1-phenylethanone

InChI

InChI=1S/C19H20O3/c20-16-11-17(13-18(21)14-7-3-1-4-8-14)22-19(12-16)15-9-5-2-6-10-15/h1-10,16-17,19-20H,11-13H2/t16-,17+,19-/m0/s1

InChI Key

HQTSVUPKAYCDEB-SCTDSRPQSA-N

Isomeric SMILES

C1[C@@H](C[C@H](O[C@H]1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1C(CC(OC1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O

synonyms

diospongin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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